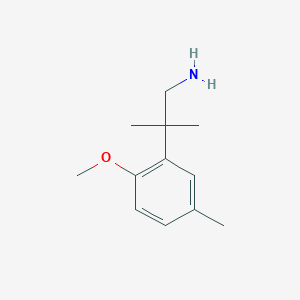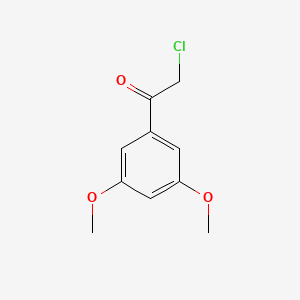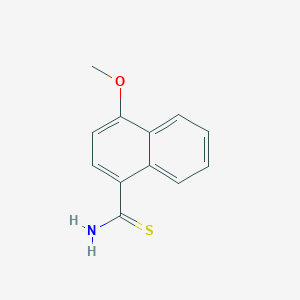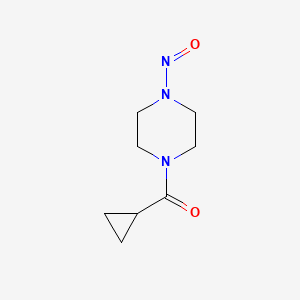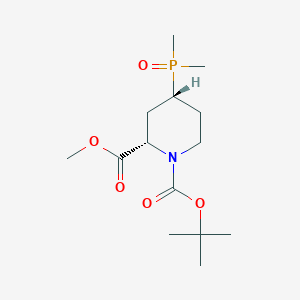
5-ethynyl-2-(1H-1,2,4-triazol-1-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethynyl-2-(1H-1,2,4-triazol-1-yl)pyridine is a heterocyclic compound that contains both a pyridine ring and a 1,2,4-triazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of the ethynyl group and the triazole ring imparts unique chemical properties to the compound, making it a valuable building block for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethynyl-2-(1H-1,2,4-triazol-1-yl)pyridine typically involves the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazine derivatives and formamide.
Introduction of the ethynyl group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an ethynyl halide reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Formation of the pyridine ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
5-ethynyl-2-(1H-1,2,4-triazol-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
5-ethynyl-2-(1H-1,2,4-triazol-1-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for the synthesis of potential anticancer, antifungal, and antibacterial agents.
Agrochemicals: The compound is explored for its potential use in the development of new fungicides and herbicides.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 5-ethynyl-2-(1H-1,2,4-triazol-1-yl)pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit enzymes or receptors involved in disease pathways. The triazole ring can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Pyridine derivatives: Compounds with a pyridine ring also show diverse chemical reactivity and applications.
Uniqueness
5-ethynyl-2-(1H-1,2,4-triazol-1-yl)pyridine is unique due to the presence of both the ethynyl group and the triazole ring, which confer distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C9H6N4 |
|---|---|
Peso molecular |
170.17 g/mol |
Nombre IUPAC |
5-ethynyl-2-(1,2,4-triazol-1-yl)pyridine |
InChI |
InChI=1S/C9H6N4/c1-2-8-3-4-9(11-5-8)13-7-10-6-12-13/h1,3-7H |
Clave InChI |
FXRKRTGMMPMOFG-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CN=C(C=C1)N2C=NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol](/img/structure/B15319988.png)

![6-[1-(Trifluoromethyl)cyclobutyl]pyridine-2-carboxylicacid](/img/structure/B15319998.png)
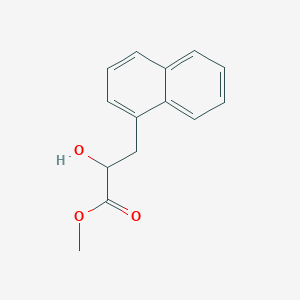
![6,8-Dioxa-2-azaspiro[3.5]nonane](/img/structure/B15320005.png)
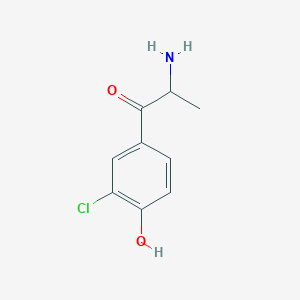
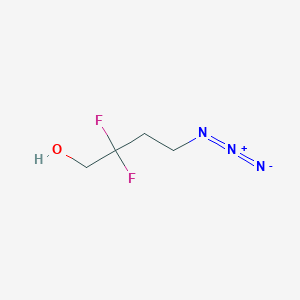
![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperidine](/img/structure/B15320026.png)
